5-oxothiomorpholine-3-carboxylic Acid
Übersicht
Beschreibung
5-oxothiomorpholine-3-carboxylic Acid, also known as (3R)-5-oxothiomorpholine-3-carboxylic acid, is a lactam antibiotic that inhibits the growth of bacteria by binding to ribosomes . It acts as an analogue of penicillin, but has a higher affinity for the ribosome . The CAS Number of this compound is 62305-89-9 .
Molecular Structure Analysis
The molecular formula of 5-oxothiomorpholine-3-carboxylic Acid is C5H7NO3S . It has an average mass of 161.179 Da and a monoisotopic mass of 161.014664 Da .Physical And Chemical Properties Analysis
5-oxothiomorpholine-3-carboxylic Acid is a powder . It has a density of 1.5±0.1 g/cm3, a boiling point of 530.3±50.0 °C at 760 mmHg, and a flash point of 274.5±30.1 °C . It has 4 H bond acceptors, 2 H bond donors, and 1 freely rotating bond .Wissenschaftliche Forschungsanwendungen
Characterizing Degradation Products of Peptides
5-Oxothiomorpholine-3-carboxylic acid is identified as a degradation product in the study of peptides containing N-terminal Cys residues. This compound is formed through the cyclization of an N-terminal carboxamidomethylated cysteine residue, analogous to the conversion of an N-terminal glutamine residue to pyroglutamic acid. This finding has implications for increasing the probability of protein identification by peptide mass fingerprinting, especially for cysteine-rich proteins (Krokhin, Ens, & Standing, 2003).
Synthesis and Transformations of Polysubstituted Diastereomeric Compounds
A series of trans- and cis-3,4-disubstituted 5-oxomorpholine-2-carboxylic acids were prepared, showcasing the versatility of morpholine derivatives in synthetic chemistry. The transformations of the carboxylic group leading to a peptide bond in the side chain to the morpholinone ring were effected, indicating potential applications in the synthesis of complex organic molecules (Burdzhiev, Stanoeva, Shivachev, & Nikolova, 2014).
Synthesis of Bridged Bicyclic Morpholine Amino Acids
Efficient synthesis of structurally novel morpholine amino acids demonstrates the application of 5-oxothiomorpholine derivatives in medicinal chemistry. These compounds could serve as compact modules potentially modulating physicochemical and pharmacokinetic properties of drug candidates (Kou, Zhu, Liu, Shen, Wu, & Hu, 2017).
Synthesis of Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides
This study involved the synthesis and evaluation of a series of novel compounds for antitubercular activity, showcasing the role of 5-oxothiomorpholine derivatives in the development of new antimycobacterial agents. The required intermediate, a carboxylic acid derivative, was prepared by oxidizing the respective aldehyde, demonstrating the compound's utility in the synthesis of potentially therapeutic agents (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).
Efficient Synthesis of Ivacaftor
A practical synthetic route for ivacaftor, a medication used in the treatment of cystic fibrosis, involves the use of 5-oxothiomorpholine-3-carboxylic acid derivatives. This highlights the compound's significance in the synthesis of important pharmaceuticals, demonstrating its application in drug discovery and development (Zhang, Han, Jiang, Yao, Yang, Mao, & Wang, 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-oxothiomorpholine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3S/c7-4-2-10-1-3(6-4)5(8)9/h3H,1-2H2,(H,6,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCITVSIKDJSWSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393611 | |
Record name | 5-oxothiomorpholine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxothiomorpholine-3-carboxylic Acid | |
CAS RN |
14226-97-2 | |
Record name | 5-oxothiomorpholine-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the formation of 5-oxothiomorpholine-3-carboxylic acid impact protein identification through mass spectrometry?
A: The study highlights that N-terminal cysteine residues in peptides can spontaneously cyclize to form 5-oxothiomorpholine-3-carboxylic acid. This transformation results in a mass loss of 17 Da, identical to the mass change observed during the conversion of N-terminal glutamine to pyroglutamic acid. [] This similarity in mass shift can complicate protein identification via peptide mass fingerprinting, particularly for cysteine-rich proteins. The researchers found that this cyclization occurs during standard sample preparation procedures like overnight digestion. [] Therefore, considering this modification during data analysis is crucial for accurate protein identification.
Q2: Can you elaborate on the prevalence of this cyclization reaction for peptides with N-terminal cysteine?
A: The research specifically investigated this phenomenon. They observed that all 19 tryptic peptides studied, each containing an N-terminal cysteine residue, underwent this cyclization reaction to form 5-oxothiomorpholine-3-carboxylic acid. [] This finding suggests that such cyclization is not an isolated event but a common occurrence for peptides with N-terminal cysteine residues.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.